(4-Tert-butoxyphenyl)-trimethoxy-silane

Description

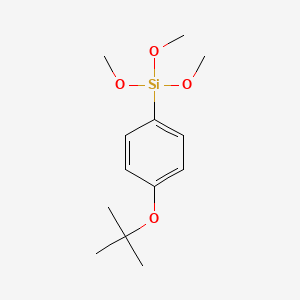

(4-Tert-butoxyphenyl)-trimethoxy-silane is an organosilicon compound characterized by a phenyl ring substituted with a tert-butoxy group at the para position and three methoxy groups attached to a silicon atom. Its molecular formula is C₁₃H₂₂O₄Si (molecular weight: 282.39 g/mol). The tert-butoxy group (-O-C(CH₃)₃) introduces steric hindrance and hydrophobicity, which may enhance thermal stability and influence solubility in organic solvents compared to other aryl-substituted silanes. This compound is primarily used as a chemical intermediate in pharmaceuticals and advanced materials, though direct applications are less documented in the provided evidence. Its synthesis involves functionalization of silane precursors with tert-butoxyphenyl groups under controlled conditions .

Properties

Molecular Formula |

C13H22O4Si |

|---|---|

Molecular Weight |

270.40 g/mol |

IUPAC Name |

trimethoxy-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane |

InChI |

InChI=1S/C13H22O4Si/c1-13(2,3)17-11-7-9-12(10-8-11)18(14-4,15-5)16-6/h7-10H,1-6H3 |

InChI Key |

TYFCBCGVPFSASH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Grignard Reagent and Subsequent Coupling

One well-documented method for preparing silanes with aryl substituents, including this compound, involves the formation of a Grignard reagent from a halogenated 4-tert-butoxyphenyl derivative, followed by reaction with a trialkoxysilane.

Step 1: Preparation of Grignard Reagent

- Start with a brominated 4-tert-butoxyphenyl compound.

- React with magnesium shavings in an anhydrous ether solvent (e.g., diethyl ether).

- Iodine may be added to activate magnesium.

- The styrene compound is added dropwise under reflux to form the Grignard reagent.

Step 2: Reaction with Trimethoxy Silane

- The Grignard reagent solution is cooled to 0–5 °C.

- It is then slowly added to a solution of trimethoxy silane in diethyl ether.

- The reaction mixture is stirred overnight at ambient temperature.

Step 3: Workup and Purification

- Magnesium salts formed are precipitated by adding a nonpolar solvent such as n-heptane.

- The salts are removed by filtration.

- Solvents are removed by rotary evaporation.

- The crude product is purified by distillation under reduced pressure.

| Step | Conditions | Notes |

|---|---|---|

| Grignard formation | Reflux in diethyl ether, iodine catalyst | Dropwise addition of aryl bromide |

| Coupling reaction | 0–5 °C to ambient temperature | Slow addition of silane solution |

| Workup | Addition of n-heptane, filtration | Rotary evaporation, vacuum distillation |

This method is adapted from a patent describing the preparation of styryl-functionalized silanes and is applicable to the synthesis of this compound by substituting the styryl moiety with the 4-tert-butoxyphenyl group.

Etherification and Coupling via Sonogashira Reaction

An alternative approach involves synthesizing the 2-(4-tert-butoxyphenyl)ethynyl-trimethyl-silane intermediate, which can be converted to the trimethoxy analog.

- Etherification of 4-tert-butoxyphenol derivatives with chlorosilanes or trialkoxysilanes to introduce the silane moiety.

- Sonogashira coupling is used to attach the trimethylsilyl-protected acetylene to the aryl system.

- The trimethylsilyl group can be desilylated in situ to yield the desired silane.

This method is detailed in a study where Mg(ClO4)2 catalyzed etherification was used to prepare 2-(4-tert-butoxyphenyl)ethynyl-trimethyl-silane, which was then coupled via Sonogashira reaction to obtain related silane derivatives.

Direct Alkoxylation Using Tert-butyl Chloride and Sodium

Another preparation method involves the reaction of chloro-trialkoxy silanes with tert-butyl chloride in the presence of sodium metal.

- Example:

- Chloro triisopropoxy silane or t-butyl trimethoxysilane is reacted with sodium.

- Tert-butyl chloride is added slowly while maintaining the reaction temperature around 110–120 °C.

- The reaction mixture is stirred and heated for a set period (e.g., 30 minutes to 1 hour).

- After cooling, the mixture is filtered and the product is purified by distillation.

This method yields tert-butyl alkoxy silanes, including tert-butoxyphenyl derivatives, with good yields and purity.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent + Trimethoxy Silane | Brominated 4-tert-butoxyphenyl, Mg, trimethoxy silane | Reflux for Grignard, 0–5 °C coupling | High selectivity, well-established | Requires strict anhydrous conditions |

| Etherification + Sonogashira Coupling | 4-tert-butoxyphenol derivative, TMS-acetylene, Pd catalyst | Room temperature to mild heating | Allows functional group tolerance | Multi-step, requires Pd catalyst |

| Alkoxylation with Tert-butyl Chloride + Na | Chloro-trialkoxy silane, sodium, tert-butyl chloride | 110–120 °C, high stirring | Direct introduction of tert-butoxy group | High temperature, handling reactive metals |

Research Findings and Optimization Notes

- Selectivity: In cross-coupling reactions involving (4-tert-butoxyphenyl)-silane derivatives, temperature control is critical to avoid side reactions, especially when multiple halogen substituents are present.

- Catalysts: Mg(ClO4)2 has been shown to catalyze etherification efficiently, improving yields of silane intermediates.

- Purification: Removal of inorganic salts by precipitation with nonpolar solvents such as n-heptane followed by filtration is effective.

- Reaction Times: Sonogashira coupling can be performed at room temperature but may require extended times (up to 40 hours), whereas heating to 70 °C significantly reduces reaction time.

- Safety: Handling of sodium metal and tert-butyl chloride requires careful temperature control and inert atmosphere to prevent side reactions and hazards.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butoxyphenyl)-trimethoxy-silane can undergo various chemical reactions, including:

Hydrolysis: The trimethoxy-silane group can be hydrolyzed to form silanols.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The tert-butoxy group can be substituted under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.

Condensation: Often facilitated by heating or using a catalyst like a metal oxide.

Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

Hydrolysis: Silanols

Condensation: Siloxanes

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(4-Tert-butoxyphenyl)-trimethoxy-silane has several applications in scientific research:

Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials.

Organic Synthesis: Serves as a reagent for introducing tert-butoxy and trimethoxy-silane groups into organic molecules.

Biology and Medicine:

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates

Mechanism of Action

The mechanism of action of (4-Tert-butoxyphenyl)-trimethoxy-silane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxy-silane group forms silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in materials science and organic synthesis. The tert-butoxy group provides steric hindrance, which can influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Adsorption Capacity

- APTMS: Functionalized sepiolites with APTMS showed a 30–40% increase in dye adsorption capacity compared to natural sepiolites, attributed to amino groups enabling electrostatic interactions with anionic dyes .

- MPTMS : Demonstrated higher Ag⁺ binding via thiol groups (90% efficiency) compared to carboxylate-bound systems (e.g., cysteine-functionalized silica) .

- This compound: No direct adsorption data provided, but steric effects may limit accessibility for small-molecule binding.

Thermal and Chemical Stability

- The tert-butyl group in this compound likely enhances thermal stability compared to APTMS or MPTMS, which degrade at moderate temperatures due to amine or thiol oxidation .

- GOPS-modified PEDOT:PSS films retained conductivity even under mechanical stress, highlighting stability from epoxide crosslinking .

Limitations and Challenges

- APTMS : Instability in aqueous media; amine groups may protonate, reducing adsorption efficiency at low pH .

- MPTMS : Thiol oxidation limits long-term storage; requires inert atmospheres for stability .

- This compound: Limited solubility in polar solvents due to the bulky tert-butyl group; may require specialized solvents for reactions .

Biological Activity

(4-Tert-butoxyphenyl)-trimethoxy-silane (TBTMS) is a silane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of TBTMS, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

TBTMS is characterized by its unique chemical structure, which includes a tert-butoxy group and three methoxy groups attached to a phenyl ring. This configuration contributes to its reactivity and biological interactions.

Cytotoxicity and Antiproliferative Activity

Recent studies have explored the cytotoxic effects of TBTMS on various cancer cell lines. For instance, in a study involving hepatocellular carcinoma (HepG2) cells, TBTMS exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism was linked to the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins such as p53 and Bax, alongside a decrease in anti-apoptotic Bcl-2 levels .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TBTMS | HepG2 | 1.38 - 3.21 | Apoptosis via p53 activation |

The biological activity of TBTMS appears to be mediated through multiple pathways:

- Apoptosis Induction : TBTMS has been shown to trigger apoptotic pathways in cancer cells. This involves mitochondrial membrane potential disruption and activation of caspases, leading to programmed cell death.

- Tubulin Polymerization Inhibition : Similar to other known anticancer agents, TBTMS inhibits β-tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Studies

- HepG2 Cell Line Study : In vitro studies demonstrated that treatment with TBTMS resulted in a significant increase in Annexin V-positive cells, indicating early apoptosis. Flow cytometry analysis revealed a notable disturbance in the cell cycle at the G2/M phase .

- NCI-60 Cell Line Screening : Further evaluations using the NCI-60 panel indicated that TBTMS exhibited promising antiproliferative activity across multiple cancer types, particularly against non-small cell lung cancer (NSCLC) with a growth inhibition (GI) value exceeding 86% at 10 µM concentration .

Safety and Toxicity

While TBTMS shows promise as an anticancer agent, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that while it exhibits potent biological activity, further studies are needed to fully elucidate its safety margins and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.